molecular formula C18H15ClFN3O3S B2667799 N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-66-2

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2667799
CAS No.: 2034540-66-2
M. Wt: 407.84
InChI Key: DPNIHDORKJUULO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15ClFN3O3S and its molecular weight is 407.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

Compounds with structural similarities to the query chemical have been synthesized and evaluated for their cardiac electrophysiological activity, suggesting their potential as selective class III agents in treating arrhythmias. The research indicates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity, demonstrating the compound's relevance in cardiac pharmacology (Morgan et al., 1990).

GPR39 Agonists and Zinc Allosteric Modulation

Novel GPR39 agonists were identified through screening, showing that certain kinase inhibitors can act as potent agonists of GPR39, a G protein-coupled receptor, with zinc acting as an allosteric modulator. This highlights the compound's potential in modulating receptor activity, possibly impacting metabolic disorders or other physiological processes (Sato et al., 2016).

Antihypertensive Agents

Research on N-(biphenylylmethyl)imidazoles, which share structural motifs with the query compound, shows their potent antihypertensive effects when administered orally. These findings contribute to the development of new antihypertensive medications by understanding the essential structural components for activity (Carini et al., 1991).

Crystal Structures of Related Compounds

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described, providing insights into the conformational preferences and potential interactions of compounds with similar structures. This research can guide the design of new compounds with optimized properties for various applications (Suchetan et al., 2016).

Inhibition of Na+/H+ Exchanger

Compounds with the methylsulfonyl benzoyl moiety were investigated for their potential as Na+/H+ exchanger inhibitors, showing promise for use in treating acute myocardial infarction. The research emphasizes the importance of specific substitutions for the potency and selectivity of the compounds (Baumgarth et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some benzyl compounds can be irritants or have toxic effects .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c1-27(25,26)18-21-7-8-23(18)14-4-2-3-13(10-14)17(24)22-11-12-5-6-16(20)15(19)9-12/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIHDORKJUULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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